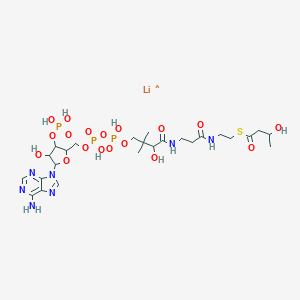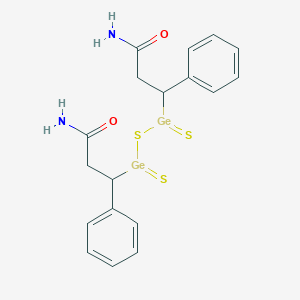
1-Phenyl-2-carbamoylethyl-germanium sesquisulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-carbamoylethyl-germanium sesquisulfide (Ge-132) is a synthetic compound that has gained popularity in scientific research due to its unique properties. Ge-132 is a germanium-based compound that has been synthesized to mimic the properties of organic germanium compounds. It is a white crystalline powder that is soluble in water and has various applications in the field of biochemistry and physiology.
Mechanism Of Action
The mechanism of action of 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide is not fully understood, but it is believed to work by stimulating the immune system and enhancing the body's natural defense mechanisms. 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
Biochemical And Physiological Effects
1-Phenyl-2-carbamoylethyl-germanium sesquisulfide has been shown to have several biochemical and physiological effects. It has been shown to increase the production of interferon, a protein that plays a critical role in the immune system's response to infection. 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide has also been shown to enhance the activity of natural killer cells, which are responsible for destroying cancerous and infected cells.
Advantages And Limitations For Lab Experiments
1-Phenyl-2-carbamoylethyl-germanium sesquisulfide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide is also water-soluble, making it easy to administer to cells and animals. However, 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide has some limitations in laboratory experiments, including its potential toxicity at high doses and its limited solubility in organic solvents.
Future Directions
1-Phenyl-2-carbamoylethyl-germanium sesquisulfide has several potential future directions for scientific research. It has been shown to have potential therapeutic applications in the treatment of cancer, viral infections, and autoimmune diseases. 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide's antioxidant properties also make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide and its potential therapeutic applications.
Conclusion
In conclusion, 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide is a germanium-based compound that has gained popularity in scientific research due to its unique properties. 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide has been extensively studied for its potential therapeutic applications, including its antioxidant properties and immune-enhancing effects. 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide has several advantages for laboratory experiments, including its stability and water solubility. However, 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide also has some limitations, including its potential toxicity at high doses. Further research is needed to fully understand the potential therapeutic applications of 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide and its mechanism of action.
Synthesis Methods
1-Phenyl-2-carbamoylethyl-germanium sesquisulfide can be synthesized by reacting germanium dioxide with a mixture of sulfur and carbon at high temperatures. The resulting compound is then purified using various techniques, including recrystallization and chromatography. The purity of 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide is critical in scientific research, and researchers often use high-performance liquid chromatography to confirm the purity of the compound.
Scientific Research Applications
1-Phenyl-2-carbamoylethyl-germanium sesquisulfide has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant properties and can scavenge free radicals, which can cause damage to cells and tissues. 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide has also been shown to enhance the immune system's response to infection and disease.
properties
CAS RN |
105736-64-9 |
|---|---|
Product Name |
1-Phenyl-2-carbamoylethyl-germanium sesquisulfide |
Molecular Formula |
C18H20Ge2N2O2S3 |
Molecular Weight |
537.8 g/mol |
IUPAC Name |
3-[[(3-amino-3-oxo-1-phenylpropyl)-sulfanylidenegermyl]sulfanyl-sulfanylidenegermyl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H20Ge2N2O2S3/c21-17(23)11-15(13-7-3-1-4-8-13)19(25)27-20(26)16(12-18(22)24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H2,21,23)(H2,22,24) |
InChI Key |
YFQKBSCZGZEJAR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)N)[Ge](=S)S[Ge](=S)C(CC(=O)N)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)N)[Ge](=S)S[Ge](=S)C(CC(=O)N)C2=CC=CC=C2 |
synonyms |
1-phenyl-2-carbamoylethyl-germanium sesquisulfide PCAGES |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



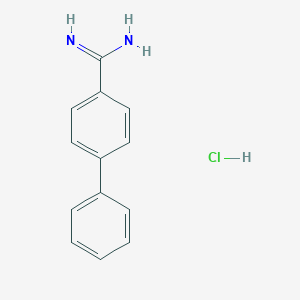
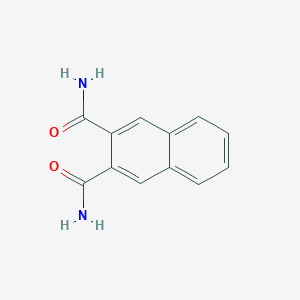
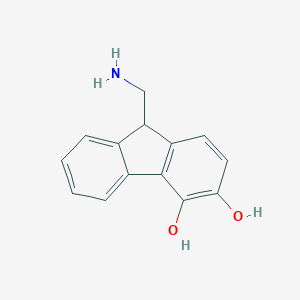
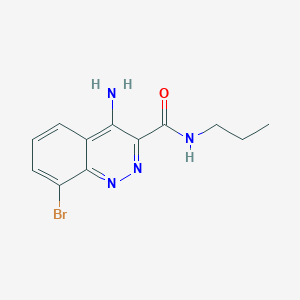

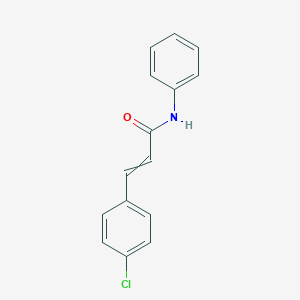
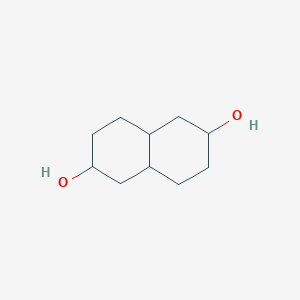
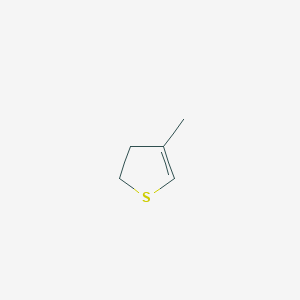
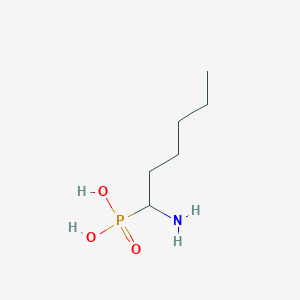


![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)
